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Jadomycin S

cytotoxicity angucycline hepatocellular carcinoma

Jadomycin S is a polyketide-derived natural product belonging to the angucycline class, produced by Streptomyces venezuelae ISP5230 under stress conditions such as heat or ethanol shock. Structurally, it features a rare 2,6-dideoxy sugar (L-digitoxose) attached to a pentacyclic aglycone scaffold, with an oxazolone ring incorporating an L-serine side chain that distinguishes it from other jadomycin congeners such as jadomycin B (L-isoleucine), F (L-phenylalanine), and T (L-threonine).

Molecular Formula C27H25NO10
Molecular Weight 523.5 g/mol
Cat. No. B1246026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJadomycin S
Synonymsjadomycin S
Molecular FormulaC27H25NO10
Molecular Weight523.5 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2=CC=CC3=C2C(=O)C4=C(C3=O)C5=C(C=C(C=C5O)C)C6N4C(C(=O)O6)CO)O)O
InChIInChI=1S/C27H25NO10/c1-10-6-13-19(15(30)7-10)21-22(28-14(9-29)27(35)38-26(13)28)25(34)20-12(24(21)33)4-3-5-17(20)37-18-8-16(31)23(32)11(2)36-18/h3-7,11,14,16,18,23,26,29-32H,8-9H2,1-2H3/t11-,14-,16+,18-,23-,26-/m0/s1
InChIKeyYJZPHITXTBWGEN-KMYSFCLLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Jadomycin S Procurement Guide – Key Specifications, Differentiation, and Scientific Selection Rationale


Jadomycin S is a polyketide-derived natural product belonging to the angucycline class, produced by Streptomyces venezuelae ISP5230 under stress conditions such as heat or ethanol shock [1]. Structurally, it features a rare 2,6-dideoxy sugar (L-digitoxose) attached to a pentacyclic aglycone scaffold, with an oxazolone ring incorporating an L-serine side chain that distinguishes it from other jadomycin congeners such as jadomycin B (L-isoleucine), F (L-phenylalanine), and T (L-threonine) [2]. Jadomycin S has demonstrated differential cytotoxicity patterns across human cancer cell lines and a distinct kinase selectivity profile relative to in-class analogs, making precise analog identification critical for reproducible research and procurement decisions [3][4].

Why Jadomycin B, F, or T Cannot Substitute for Jadomycin S in Target-Focused Studies


The jadomycin scaffold incorporates a distinct L-amino acid side chain into the oxazolone ring via precursor-directed biosynthesis, and this side chain is the primary determinant of both cytotoxic potency across specific cell lines and target selectivity [1][2]. Jadomycin S (L-serine side chain) shows maximal potency against IM-9 (IC50 6.3 µM) and HepG2 (IC50 9.8 µM) cell lines, whereas jadomycin F (L-phenylalanine) is most potent against H460 (IC50 12.4 µM), and jadomycin B (L-isoleucine) inhibits Aurora-B kinase while jadomycin S shows no Aurora-B inhibitory activity [3][4]. Substituting one jadomycin analog for another therefore changes both the quantitative anticancer potency per cell line and the molecular target profile, undermining experiment reproducibility and invalidating comparative pharmacology studies.

Quantitative Differentiation Evidence for Jadomycin S vs. Closest Analogs


Cell Line-Specific Cytotoxic Potency: Jadomycin S vs. Jadomycin B, F, and T in HepG2, IM-9, and H460

In a direct head-to-head study across three human cancer cell lines using the MTT/MTS assay (24 h continuous treatment), jadomycin S (compound 5) demonstrated the lowest IC50 against IM-9 (6.3 µM) and HepG2 (9.8 µM), outperforming jadomycin B (IC50: 8.5 µM IM-9, 10.8 µM HepG2), jadomycin F (29 µM IM-9, 49 µM HepG2), and jadomycin T (9.1 µM IM-9, 27 µM HepG2). Against H460, jadomycin F was most potent (12.4 µM) while jadomycin S showed intermediate activity (19.2 µM) [1].

cytotoxicity angucycline hepatocellular carcinoma

Aurora-B Kinase Selectivity: Jadomycin S vs. Jadomycin B as Negative Control

In a virtual screening and biochemical validation study, jadomycin B inhibited purified recombinant Aurora-B kinase in a dose-dependent manner, whereas the congeners jadomycin S and jadomycin T showed no detectable Aurora-B inhibitory activity. Docking analyses confirmed that the L-isoleucine side chain of jadomycin B is critical for occupying the ATP-binding catalytic cleft, while the L-serine (jadomycin S) and L-threonine (jadomycin T) side chains fail to engage the active site [1].

kinase inhibition Aurora-B target selectivity

Cytotoxicity Profile in MCF-7, HCT116, and Normal HMEC Cells with Selectivity Index

Fan et al. (2012) evaluated jadomycin derivatives against the tumor cell lines MCF-7 and HCT116 and normal human microvascular endothelial cells (HMEC). Jadomycin S exhibited IC50 values of 4.4 µM (MCF-7), 4.6 µM (HCT116), and 4.3 µM (HMEC), yielding a selectivity index of approximately 1.0 (no discrimination between tumor and normal cells). In contrast, jadomycin Orn demonstrated approximately 2.2-fold selectivity (IC50: MCF-7 4.5 µM, HCT116 5.4 µM vs. HMEC 10.2 µM). Jadomycin T was the most potent overall (MCF-7 0.97 µM, HCT116 1.3 µM, HMEC 1.4 µM) but similarly non-selective. Jadomycin B showed IC50 values of 2.8 µM (MCF-7), 3.8 µM (HCT116), and 2.3 µM (HMEC) [1].

selectivity index breast cancer colon cancer

Retained Cytotoxicity in Multidrug-Resistant MCF7 Breast Cancer Cells Overexpressing ABC Transporters

Issa et al. (2014) tested seven jadomycin analogs against MCF7 breast cancer cells overexpressing ABCB1 (P-glycoprotein), ABCC1 (MRP1), or ABCG2 (BCRP) efflux transporters. All seven analogs, including jadomycin S, effectively reduced the viability of drug-resistant MCF7 cells to approximately 0% at IC50 concentrations ranging from 1.3–4.4 µM. Critically, co-incubation with specific ABC transporter inhibitors (verapamil for ABCB1, MK-571 for ABCC1, Ko-143 for ABCG2) did not augment jadomycin cytotoxicity, and jadomycin S did not increase intracellular accumulation of fluorescent ABC transporter substrates, confirming that jadomycins are poor substrates for these efflux pumps [1]. A separate study quantified a 1.5–3.5-fold reduction in potency of jadomycin S in MDR vs. control MCF7 cells—substantially smaller than the >10-fold resistance typically observed with doxorubicin or paclitaxel in these models [2].

multidrug resistance ABC transporters MCF7

In Vivo Pharmacokinetic Profile: Jadomycin S Achieves Therapeutic Serum Concentrations in Mice

Relja (2019) conducted the first in vivo pharmacokinetic study of jadomycins B, S, and F in Balb/C mice. Following intraperitoneal administration at 6 mg/kg, jadomycin S was rapidly absorbed and achieved serum concentrations within the predicted therapeutic range, exceeding the in vitro IC50 values (1–4 µM) for human and mouse breast cancer cells. All three jadomycins displayed a biphasic distribution and elimination profile. Chronic twice-daily dosing at up to 13.8 mg/kg was well tolerated without overt toxicity. In the tumor efficacy arm, jadomycin S was evaluated alongside jadomycin B, with jadomycin B demonstrating partial reduction of 4T1 primary tumor volume and lung metastasis [1].

pharmacokinetics mouse model serum concentration

Structural Revision of the Oxazolidinone Ring: Jadomycin S and T Distinguished from the Jadomycin B Scaffold

Recent synthetic efforts by Sharif and O'Doherty resulted in a structural revision of the fused oxazolidinone ring in jadomycin S and jadomycin T. The revised structure distinguishes the oxazolidinone ring connectivity in jadomycin S (and T) from that of jadomycin B and other analogs whose structures were previously assigned by analogy. This revision was confirmed through total synthesis and extensive NMR characterization [1]. The corrected structure impacts computational docking models, SAR interpretation, and chemical derivatization strategies—users relying on pre-revision structural assignments risk invalid structure-activity conclusions.

structural revision oxazolidinone total synthesis

Validated Application Scenarios for Jadomycin S Based on Quantitative Differentiation Evidence


In Vitro Cytotoxicity Screening Against Hematological and Hepatic Cancer Cell Lines (IM-9, HepG2)

Jadomycin S is the preferred jadomycin analog for cytotoxicity screening against IM-9 (human B lymphoblast) and HepG2 (human hepatocellular carcinoma) cell lines based on its head-to-head superior potency in these models. At an IC50 of 6.3 µM (IM-9) and 9.8 µM (HepG2), it outperforms jadomycin B (8.5 µM, 10.8 µM), jadomycin F (29 µM, 49 µM), and jadomycin T (9.1 µM, 27 µM) under standardized MTT/MTS assay conditions (24 h continuous treatment) [1]. Researchers studying B-cell malignancies or hepatocellular carcinoma should select jadomycin S over jadomycin F, whose potency is biased toward the H460 non-small-cell lung cancer line (IC50 12.4 µM).

Aurora-B Kinase Target Validation Using Jadomycin S as a Structurally Matched Negative Control

In Aurora-B kinase target validation experiments, jadomycin S serves as an essential negative control compound paired with jadomycin B (active inhibitor). Jadomycin S shows no detectable Aurora-B inhibitory activity in biochemical assays using purified recombinant Aurora-B kinase, whereas jadomycin B inhibits the kinase in a dose-dependent manner [1]. The structurally matched nature of jadomycin S (identical scaffold, differing only in the oxazolone ring side chain: L-serine vs. L-isoleucine) enables rigorous SAR studies and eliminates confounding off-target effects that would arise from using chemically unrelated negative controls.

Multidrug-Resistant (MDR) Breast Cancer Pharmacology Studies

Jadomycin S is a mechanistically valuable tool compound for studying anticancer pharmacology in the context of ABC transporter-mediated multidrug resistance. It retains near-complete cytotoxic efficacy (IC50 1.3–4.4 µM) in MCF7 breast cancer cells overexpressing ABCB1, ABCC1, or ABCG2, with only a 1.5–3.5-fold reduction in potency relative to drug-sensitive controls. This contrasts sharply with doxorubicin and paclitaxel, which lose >90% potency in these same MDR models [1][2]. Investigators can use jadomycin S to interrogate MDR-evading mechanisms, including the copper-mediated ROS pathway and type II topoisomerase inhibition, in cell lines that are refractory to conventional chemotherapy [3].

In Vivo Preclinical Efficacy and Pharmacokinetic Studies in Mouse Models of Breast Cancer

Jadomycin S has undergone preliminary in vivo pharmacokinetic characterization in Balb/C mice, demonstrating rapid absorption following intraperitoneal administration at 6 mg/kg and serum concentrations exceeding the in vitro IC50 threshold (1–4 µM) for breast cancer cell killing. Chronic twice-daily dosing up to 13.8 mg/kg was well tolerated without overt toxicity [1]. These data justify the use of jadomycin S in mouse xenograft or syngeneic breast cancer models (e.g., 4T1), particularly for combination studies or head-to-head comparisons with jadomycin B, which has shown partial anti-tumor and anti-metastatic activity in the same model.

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